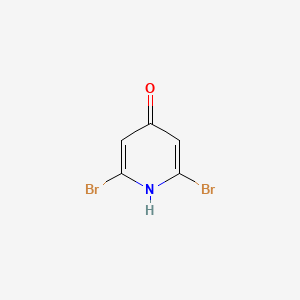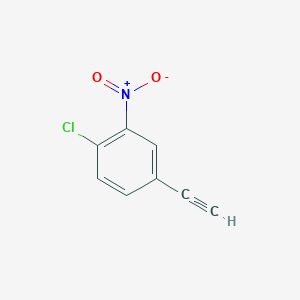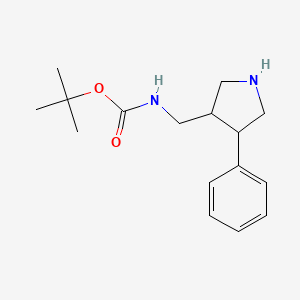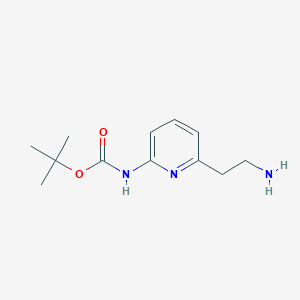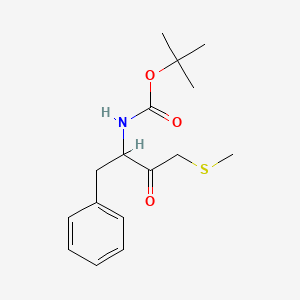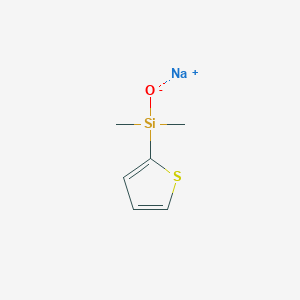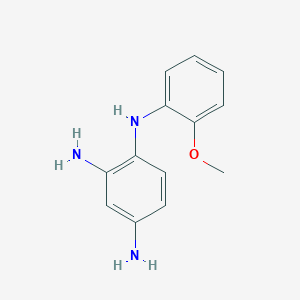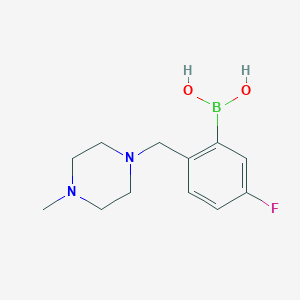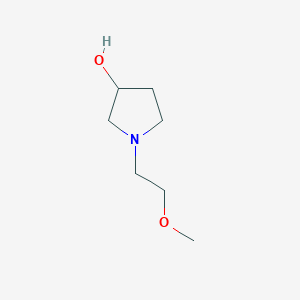
Dimethyl 3-bromophthalate
Overview
Description
Scientific Research Applications
Photocatalytic Oxidation
Dimethyl 3-bromophthalate: has been utilized in the oxidative degradation/mineralization of dimethyl phthalate (DMP) from industrial wastewater. A novel system using ferrate (VI)/TiO2 under ultraviolet irradiation showed a higher removal efficiency of DMP (95.2%) than conventional systems. This application suggests its potential for practical field applications in water treatment .
Biomolecule Separation
The compound has been functionalized for use in biomolecule separation. It’s been combined with diatomaceous earth particles to create a filtration system for efficient separation of nucleic acids and proteins from cancer samples. This system can separate DNA and proteins within 40 minutes, indicating its usefulness in early cancer diagnosis and clinical analysis .
Crosslinking Reagent
“Dimethyl 3-bromophthalate” is a component of DTBP (Wang and Richard’s Reagent), which is used as a crosslinker containing amine-reactive imidoester groups. This reagent is employed to reversibly crosslink and stabilize protein-protein interactions, which is crucial for various biochemical assays, including ChIP assays to capture indirect protein interactions .
Environmental Contaminant Analysis
This compound is part of a broader class of phthalic acid esters (PAEs), which are widespread environmental contaminants. Research involving “Dimethyl 3-bromophthalate” contributes to understanding the distribution and effects of PAEs in the environment, which is essential for developing strategies to mitigate their impact .
Industrial Process Optimization
In the context of industrial processes, “Dimethyl 3-bromophthalate” can be used to study the degradation pathways of plasticizers in wastewater. This research can lead to more efficient industrial processes by optimizing the conditions for the degradation of harmful compounds .
Ecotoxicity Testing
The compound has been used in ecotoxicity tests to evaluate the inhibition of bioluminescence in industrial wastewater treatment. This application is significant for assessing the ecological impact of water treatment processes and ensuring the safety of treated water before it is released into the environment .
Material Science Applications
Research involving “Dimethyl 3-bromophthalate” also extends to material science, where it can be used to modify the surface properties of materials like diatomaceous earth. This modification can enhance the material’s capabilities for various applications, including adsorption, purification, and catalysis .
Drug Delivery Systems
Lastly, the compound’s role in modifying materials can be leveraged to develop drug delivery systems. By altering the surface properties of carrier materials, “Dimethyl 3-bromophthalate” can contribute to creating more effective and targeted drug delivery mechanisms .
Safety and Hazards
Safety data sheets suggest that exposure to Dimethyl 3-bromophthalate should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
It is known that phthalates, in general, can interact with various biological targets, including enzymes and receptors, which can lead to a wide range of biological effects .
Mode of Action
Phthalates are known to exert their effects by binding to and modulating the activity of their target molecules .
Biochemical Pathways
Phthalates have been shown to interfere with various biochemical pathways, including those involved in hormone synthesis and metabolism .
Pharmacokinetics
Phthalates are generally known to be rapidly absorbed and metabolized in the body .
Result of Action
Phthalates have been shown to cause a variety of effects at the molecular and cellular levels, including changes in gene expression, cell proliferation, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl 3-bromophthalate. For example, factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its ability to interact with its targets .
properties
IUPAC Name |
dimethyl 3-bromobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAPUXBKWPTMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701353 | |
| Record name | Dimethyl 3-bromobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-bromophthalate | |
CAS RN |
58749-33-0 | |
| Record name | Dimethyl 3-bromobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


